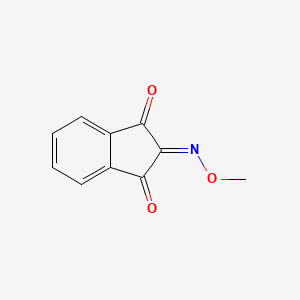
2-(Methoxyimino)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxyimino)-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxyimino group attached to the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Methoxyimino)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Amino derivatives of the indene ring.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Methoxyimino)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the indene ring system can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(Methoxyimino)-2-phenylacetonitrile: Similar in structure but with a nitrile group instead of the indene ring.
2-(Methoxyimino)-2-(2-methylphenoxy)methylphenylacetonitrile: Contains a phenoxy group, leading to different chemical properties.
2-(Methoxyimino)-2-(2-bromomethylphenyl)acetate: Features a bromomethyl group, which can influence its reactivity.
Uniqueness
2-(Methoxyimino)-1H-indene-1,3(2H)-dione is unique due to its indene ring system, which imparts specific chemical and physical properties
属性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
2-methoxyiminoindene-1,3-dione |
InChI |
InChI=1S/C10H7NO3/c1-14-11-8-9(12)6-4-2-3-5-7(6)10(8)13/h2-5H,1H3 |
InChI 键 |
QRJTXUNKAYTDFO-UHFFFAOYSA-N |
规范 SMILES |
CON=C1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






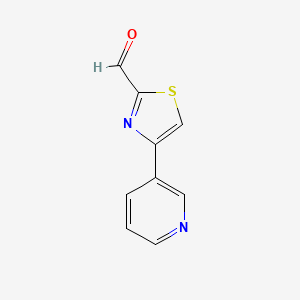

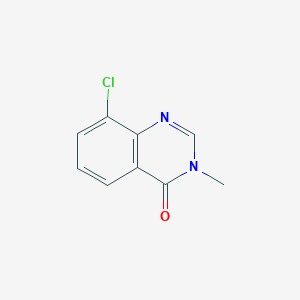
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
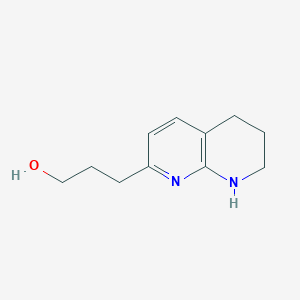

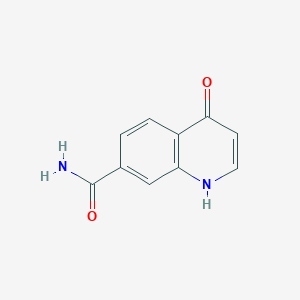
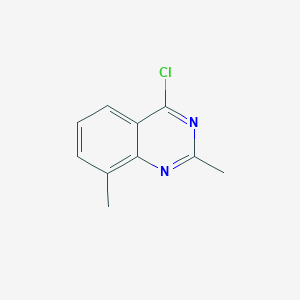
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)

